1-Bromo-3-(methoxymethyl)benzene

Description

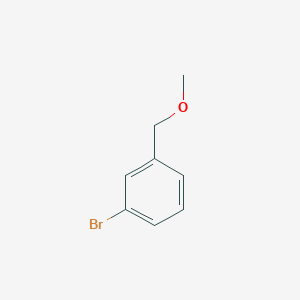

1-Bromo-3-(methoxymethyl)benzene (CAS: 1515-89-5) is a brominated aromatic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. It features a benzene ring substituted with a bromine atom at the para-position (C1) and a methoxymethyl group (-CH₂-O-CH₃) at the meta-position (C3) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Mizoroki–Heck) to construct complex molecules for pharmaceuticals or materials science. Limited data are available on its physical properties, though its structural analogs suggest moderate stability and solubility in polar organic solvents like DMF or THF .

Properties

IUPAC Name |

1-bromo-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYGFMKYRKQSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529300 | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-89-5 | |

| Record name | 3-Bromobenzyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-(Methoxymethyl)aniline

The precursor 3-(methoxymethyl)aniline is synthesized through a two-step sequence:

Diazotization and Bromination

Treating 3-(methoxymethyl)aniline with sodium nitrite in hydrobromic acid at 0–5°C generates the diazonium salt. Subsequent reaction with CuBr in H₂SO₄ replaces the diazonium group with bromine, achieving >90% yield. Critical parameters include:

-

Temperature control (<5°C) to prevent diazonium decomposition.

Nitro-Directed Electrophilic Bromination

Electrophilic bromination leveraging nitro’s meta-directing effects offers an alternative pathway.

Bromination of 3-Nitrobenzyl Methyl Ether

Using 1,3-dibromo-5,5-dimethylhydantoin (DBI) in sulfuric acid, bromine is introduced meta to the nitro group. Under these conditions, 3-nitrobenzyl methyl ether undergoes mono-bromination at position 1, yielding 1-bromo-3-nitrobenzyl methyl ether with 99% selectivity.

Functional Group Interconversion

-

Nitro Reduction : The nitro group is reduced to amine using Fe/HCl, forming 1-bromo-3-(methoxymethyl)aniline.

-

Deamination : Diazotization with NaNO₂/H₂SO₄ and thermal decomposition replaces the amine with hydrogen, furnishing the target compound.

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| Sandmeyer Bromination | NaNO₂, CuBr, H₂SO₄ | 85–90% | High | Moderate |

| Nitro-Directed Bromination | DBI, H₂SO₄, Fe/HCl | 75–80% | Moderate | High |

Advantages of Sandmeyer Route :

-

Higher overall yield due to efficient diazonium substitution.

-

Fewer purification steps compared to nitro-directed methods.

Challenges :

-

Handling diazonium intermediates requires stringent temperature control.

-

Nitro-directed methods necessitate nitro group installation and reduction, increasing step count.

Catalytic and Industrial Innovations

Immobilized Copper Catalysts

Recent advances employ Cu⁺/Cu²⁺ catalysts on ionic liquid-modified silica, enhancing Sandmeyer reaction turnover frequencies (TOF: 4,000–8,000 h⁻¹). These systems enable one-pot bromination with minimal metal leaching, ideal for large-scale production.

Solvent and Brominating Agent Optimization

-

N-Bromosuccinimide (NBS) : In weak acetic acid, NBS achieves mono-bromination without polybrominated byproducts, crucial for methoxymethyl-bearing substrates.

-

Solvent Systems : Cyclopentyl methyl ether (CPME) improves reaction homogeneity and reduces side reactions in metal-free brominations.

Mechanistic Insights into Regioselectivity

Directive Effects of Substituents

-

Methoxymethyl Group : As an ortho/para-directing group, it favors bromination at positions 2 and 4. However, strategic use of nitro or amino groups overrides this, enabling meta-bromination.

-

Nitro Group : Strong meta-directing effects ensure bromine incorporation at position 1 relative to methoxymethyl.

Acidic Media and Electrophile Generation

Concentrated H₂SO₄ protonates brominating agents (e.g., DBI), releasing Br⁺ electrophiles. This enhances reactivity while minimizing polybromination.

Industrial Applications and Purification

Chemical Reactions Analysis

1-Bromo-3-(methoxymethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while oxidation of the methoxymethyl group would produce a benzaldehyde derivative .

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(methoxymethyl)benzene serves as a crucial intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating a variety of derivatives.

Key Reactions:

- Nucleophilic Substitution: The bromine can be replaced by various nucleophiles such as amines, alcohols, or thiols to yield new compounds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it a valuable building block.

Applications:

- Antimicrobial Agents: Derivatives of this compound have shown activity against various bacteria and fungi, contributing to the development of new antimicrobial agents.

- Anticancer Compounds: Some synthesized derivatives exhibit cytotoxic properties against cancer cells, indicating potential use in cancer therapy.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The yields were optimized using potassium carbonate as a base in tetrahydrofuran at elevated temperatures .

Materials Science

The compound is also explored in materials science for its properties that allow it to act as a precursor for functional materials.

Applications:

- Polymer Synthesis: It can be used to synthesize polymeric materials with specific functionalities.

- Coatings and Adhesives: Its derivatives can enhance the performance of coatings and adhesives due to their chemical stability and reactivity.

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a brominated benzene core but differ in substituent groups at the C3 position. These variations significantly influence their reactivity, physical properties, and applications.

Structural and Physical Properties

Key Observations :

- Electronic Effects : The methoxymethyl group (-CH₂-O-CH₃) in the target compound is electron-donating, which contrasts with electron-withdrawing groups like -CF₃ (in 1-bromo-3-(trifluoromethoxy)benzene) . This difference impacts reactivity in electrophilic substitutions or cross-coupling reactions.

- Boiling Points : Alkoxy chains (e.g., hexyloxy in 1-bromo-3-(hexyloxy)benzene) increase molecular weight and boiling points compared to shorter substituents. The absence of boiling point data for the target compound suggests experimental characterization is needed .

Reactivity in Cross-Coupling Reactions

Mizoroki–Heck Reactions

- 1-Bromo-3-(trifluoromethyl)benzene (analogous to the target compound) undergoes Mizoroki–Heck coupling with acroleine diethyl acetal under palladium catalysis. The electron-withdrawing -CF₃ group accelerates oxidative addition to Pd(0), enhancing reaction efficiency .

- This compound : The electron-donating methoxymethyl group may slow oxidative addition but stabilize intermediates, requiring optimized ligand systems (e.g., phosphine-free conditions as in ).

Suzuki Coupling

- 1-Bromo-3-(bromomethyl)benzene (two reactive sites) enables sequential functionalization. For example, the bromomethyl group can undergo alkylation after aryl coupling, as seen in the synthesis of benzisothiazolone derivatives .

- This compound : The methoxymethyl group is less reactive than -CH₂Br, limiting post-coupling modifications but offering steric protection for sensitive reactions .

Biological Activity

1-Bromo-3-(methoxymethyl)benzene, also known as 1-Bromo-3-methoxybenzyl bromide, is an organic compound with the molecular formula CHBrO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound features a bromine atom and a methoxymethyl group attached to a benzene ring. The presence of these substituents influences its reactivity and biological properties. The compound is primarily used as a synthetic intermediate in organic synthesis, allowing for the introduction of various functional groups through electrophilic aromatic substitution reactions.

Acetylcholinesterase Inhibition

One of the notable biological activities of this compound is its moderate inhibitory effect on acetylcholinesterase (AChE) . A study published in Molecules demonstrated that this compound exhibited AChE inhibitory activity, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease and other neurodegenerative disorders. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits.

Synthesis and Evaluation of Derivatives

A significant study focused on synthesizing various derivatives of this compound to evaluate their biological activities. Researchers found that certain derivatives displayed enhanced AChE inhibitory activity compared to the parent compound. This highlights the importance of structural modifications in enhancing biological efficacy.

| Compound Name | Structure Description | AChE Inhibition Activity |

|---|---|---|

| This compound | Bromine and methoxymethyl group at meta position | Moderate |

| 1-Bromo-3-methylbenzene | Methyl group instead of methoxymethyl | Low |

| 1-Bromo-4-(methoxymethyl)benzene | Substituent at para position | Moderate |

| 1-Bromo-3-fluorobenzene | Fluorine atom instead of methoxymethyl | Low |

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is believed that the bromine atom plays a crucial role in its reactivity and interaction with biological targets. The electron-withdrawing nature of bromine may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites on enzymes like AChE.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-3-(methoxymethyl)benzene, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of 3-(methoxymethyl)benzene derivatives. A standard approach involves electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselectivity, directing groups like methoxymethyl (-CH₂OCH₃) influence the bromine's position. Optimization includes controlling temperature (60–90°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions . Post-synthesis purification often employs distillation or column chromatography, with monitoring via TLC or GC-MS .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on spectroscopic methods:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm), methoxymethyl protons (δ 3.3–3.5 ppm for -OCH₃ and δ 4.5–4.7 ppm for -CH₂-), and bromine-induced deshielding .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 201.06 [M+H]⁺) confirm molecular weight .

- GC-MS/HPLC : Quantify purity (>95%) and detect impurities like di-brominated byproducts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for complex molecule synthesis?

The methoxymethyl group acts as an ortho/para-directing group, but steric hindrance from the -CH₂OCH₃ moiety can favor para-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts transition-state geometries to optimize ligand-metal systems (e.g., Pd(PPh₃)₄) for coupling efficiency . For example, coupling with boronic acids under mild conditions (50°C, aqueous Na₂CO₃) achieves >80% yield in aryl-aryl bond formation .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

This compound is a key intermediate in synthesizing bioactive molecules:

- Anticancer agents : Methoxymethyl groups enhance solubility, while bromine enables late-stage functionalization (e.g., substitution with azide for click chemistry) .

- Enzyme inhibitors : Derivatives with appended heterocycles (e.g., pyrazole) show activity against kinases, validated via in vitro assays (IC₅₀ < 1 µM) .

Mechanistic studies (e.g., X-ray crystallography of inhibitor-enzyme complexes) guide structural refinements .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal stability : Decomposition occurs above 150°C, monitored via TGA. Storage at 4°C in amber vials prevents light-induced degradation .

- Hydrolytic sensitivity : The methoxymethyl group is stable in neutral conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to form phenolic byproducts, requiring anhydrous handling in acidic reactions .

Methodological Insights

Q. How are computational tools applied to predict reactivity and optimize synthetic pathways for this compound?

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- NOESY NMR : Confirms spatial proximity of substituents (e.g., methoxymethyl and bromine) .

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives, critical for patenting novel analogs .

Data Contradictions and Resolutions

- Discrepancy in reaction yields : Some studies report lower yields (<50%) for Sonogashira couplings due to steric effects, resolved using bulkier ligands (e.g., XPhos) .

- Variable biological activity : Meta-substituted derivatives show inconsistent enzyme inhibition, addressed by modulating electronic effects (e.g., introducing electron-withdrawing groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.